molecular formula C8H17NO B6205648 5-methyl-N-(propan-2-yl)oxolan-3-amine, Mixture of diastereomers CAS No. 2001268-78-4

5-methyl-N-(propan-2-yl)oxolan-3-amine, Mixture of diastereomers

Cat. No.: B6205648
CAS No.: 2001268-78-4
M. Wt: 143.2
InChI Key:
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Description

5-methyl-N-(propan-2-yl)oxolan-3-amine, a mixture of diastereomers, is a compound that belongs to the class of oxolanes Oxolanes are five-membered ring compounds containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(propan-2-yl)oxolan-3-amine typically involves the reaction of 5-methyl-3-oxolanyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product as a mixture of diastereomers .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(propan-2-yl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

5-methyl-N-(propan-2-yl)oxolan-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-N-(propan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(propan-2-yl)oxolan-3-amine: A similar compound with a different substitution pattern.

    5,5-disubstituted N-methyl-1,3-oxazinanes: Compounds with a similar ring structure but different substituents.

Uniqueness

5-methyl-N-(propan-2-yl)oxolan-3-amine is unique due to its specific substitution pattern and the presence of diastereomers. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2001268-78-4

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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